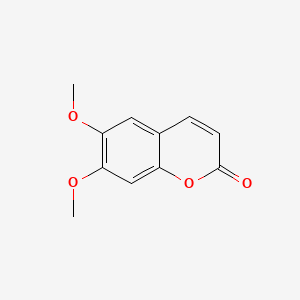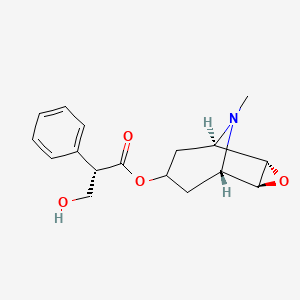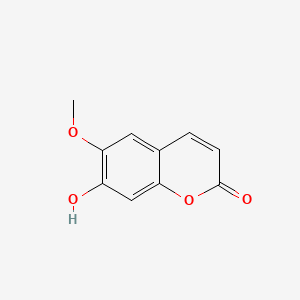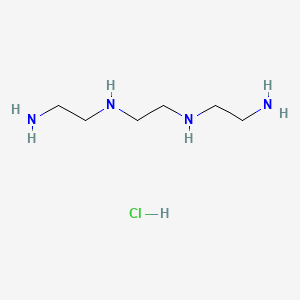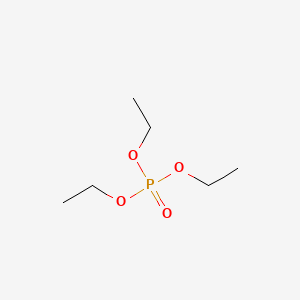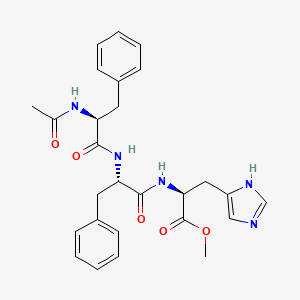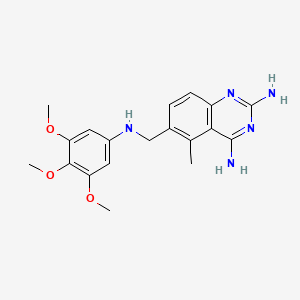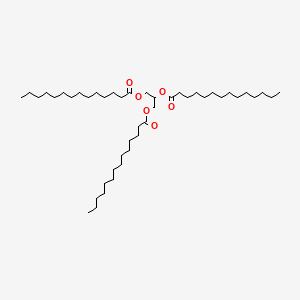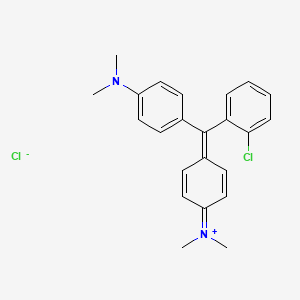
Setoglaucine
Descripción general
Descripción
Setoglaucine is a basic dye used to stain DNA.
Aplicaciones Científicas De Investigación
Detección de Yodo y Bromo
Setoglaucine se puede emplear para la detección de yodo y bromo . El método consiste en tratar una solución de this compound con una solución de yodo o bromo, y observar los cambios de color. El color cambia de azul a amarillo verdoso para el yodo y de azul a amarillo pálido para el bromo .
Detección de Arsénico (III)
This compound también se puede utilizar para la detección de arsénico (III) . El método implica tratar una solución de this compound con yodo en yoduro de potasio y la solución de prueba. La solución adquiere el color azul original del tinte en presencia de estos iones .
Detección de Estaño (II)
Similar al arsénico (III), this compound se puede utilizar para la detección de estaño (II) . El método es el mismo que para el arsénico (III), y la solución también adquiere el color azul original del tinte en presencia de estos iones .
Detección de Mercurio (II)
This compound se puede utilizar para la detección de mercurio (II) . El método es similar al del arsénico (III) y el estaño (II), y la solución adquiere el color azul original del tinte en presencia de estos iones .
Detección de Plata (I)
This compound se puede emplear para la detección de plata (I) . El método es el mismo que para el arsénico (III), el estaño (II) y el mercurio (II), y la solución adquiere el color azul original del tinte en presencia de estos iones .
Detección de Tiosulfato y Sulfito
This compound se puede utilizar para la detección de tiosulfato y sulfito . El método implica tratar una solución de this compound con yodo en yoduro de potasio y la solución de prueba. La solución adquiere el color azul original del tinte en presencia de estos iones .
Detección de Hexacianoferrato (II)
This compound se puede utilizar como reactivo para la detección de hexacianoferrato (II) . El método consiste en tratar una solución de this compound con una gota de hexacianoferrato (II) y diluir la mezcla. Se obtiene un precipitado azul con hexacianoferrato (II) .
Detección de Hexacianoferrato (III)
This compound se puede utilizar como reactivo para la detección de hexacianoferrato (III) . El método es similar al del hexacianoferrato (II), pero se obtiene un precipitado verde con hexacianoferrato (III) .
Mecanismo De Acción
Target of Action
Setoglaucine, also known as Basic Blue 1, is primarily used as a dye to stain DNA . It interacts with the DNA molecules, allowing for enhanced visualization under certain conditions .
Mode of Action
It is known that it binds to dna, resulting in a color change that allows for the visualization of the dna
Result of Action
The primary result of this compound’s action is the staining of DNA, which enhances its visibility under a microscope . This allows researchers to study the structure and organization of DNA more effectively.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the pH of the solution can affect the binding efficiency of this compound to DNA . Additionally, the temperature and light conditions can potentially affect the stability of the dye .
Propiedades
IUPAC Name |
[4-[(2-chlorophenyl)-[4-(dimethylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN2.ClH/c1-25(2)19-13-9-17(10-14-19)23(21-7-5-6-8-22(21)24)18-11-15-20(16-12-18)26(3)4;/h5-16H,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRPFBMKYXAYEJM-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=CC=C3Cl.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
29636-46-2 (nitrate) | |
| Record name | Setoglaucine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003521060 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30883984 | |
| Record name | Methanaminium, N-[4-[(2-chlorophenyl)[4-(dimethylamino)phenyl]methylene]-2,5-cyclohexadien-1-ylidene]-N-methyl-, chloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30883984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3521-06-0 | |
| Record name | Basic blue 1 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3521-06-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Setoglaucine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003521060 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Basic Blue 1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83193 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methanaminium, N-[4-[(2-chlorophenyl)[4-(dimethylamino)phenyl]methylene]-2,5-cyclohexadien-1-ylidene]-N-methyl-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methanaminium, N-[4-[(2-chlorophenyl)[4-(dimethylamino)phenyl]methylene]-2,5-cyclohexadien-1-ylidene]-N-methyl-, chloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30883984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [4-[(2-chlorophenyl)[4-(dimethylamino)phenyl]methylene]cyclohexa-2,5-dien-1-ylidene]dimethylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.484 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BASIC BLUE 1 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92N74OA24D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Setoglaucine function as a stain for DNA in biological samples?
A1: this compound is a basic dye that binds to DNA after RNA has been selectively removed from the sample. This selective staining is achieved by pre-treating the tissue sections with concentrated phosphoric acid (either 90% or 75%) at a low temperature (5°C) for specific durations [, ]. The phosphoric acid treatment effectively extracts RNA while leaving the DNA intact. Subsequently, staining with an aqueous solution of this compound at a pH of 3.5 results in a distinct blue coloration of the nuclei, indicating the presence of DNA [, ].
Q2: What is the structural formula and molecular weight of this compound?
A2: Unfortunately, the provided abstracts do not contain the structural formula or molecular weight of this compound. To obtain this information, it is recommended to consult a chemical database or the manufacturer's safety data sheet.
Q3: Are there any specific requirements for tissue fixation when using this compound for DNA staining?
A3: Yes, the research indicates that tissue fixation plays a role in the effectiveness of this compound staining. Tissues fixed with Carnoy's solution, 10% buffered neutral formalin, or paraformaldehyde were found to be most suitable for staining with this compound [, ].
Q4: Beyond its use as a biological stain, what other applications does this compound have?
A4: this compound has shown potential as a redox indicator in analytical chemistry, specifically in cerate oxidimetry [] and dichrometry []. It has also been explored in spot tests for detecting various ions, including cerium(IV) [] and palladium []. Additionally, research suggests its use in studying the catalytic effects of micelles on reactions involving carbonium ions [].
Q5: How does the structure of this compound relate to its function as a redox indicator?
A5: While the provided research doesn't delve into the specific structure-activity relationships of this compound, it's likely that its triphenylmethane structure, common to many dyes, plays a role in its redox properties. These structures can undergo reversible oxidation and reduction, leading to distinct color changes that make them suitable for indicating redox potential changes in a solution.
Q6: Are there any analytical methods specifically mentioned for detecting or quantifying this compound?
A6: While not explicitly detailed, the research mentions utilizing "in situ absorption spectra" to analyze the interaction of this compound with DNA in stained nuclei [, ]. This suggests that spectrophotometry, a technique relying on the absorption and transmission of light through a substance, is likely employed for studying this compound.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



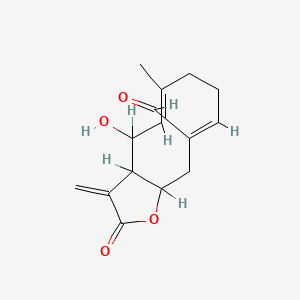
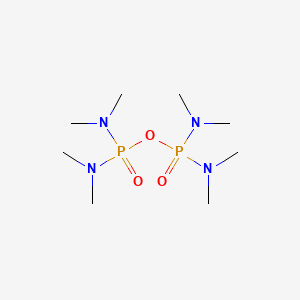
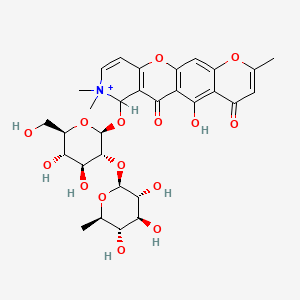
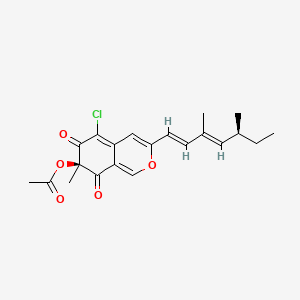
![3-oxo-3-[[(10E,12Z,20E)-5,7,9,19,23,25,27,31,33,34,35-undecahydroxy-8,14,18,22,26,30-hexamethyl-15-[(E)-4-methyl-12-[(N'-methylcarbamimidoyl)amino]dodec-8-en-2-yl]-17-oxo-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,12,20-trien-3-yl]oxy]propanoic acid](/img/structure/B1681567.png)
